![molecular formula C13H17NO3 B1427975 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid CAS No. 1460254-85-6](/img/structure/B1427975.png)
4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid
Overview
Description
4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid is a chemical compound with the CAS Number: 1460254-85-6 . It has a molecular weight of 235.28 . The IUPAC name for this compound is 4-[(2-tetrahydro-2-furanylethyl)amino]benzoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid is 1S/C13H17NO3/c15-13(16)10-3-5-11(6-4-10)14-8-7-12-2-1-9-17-12/h3-6,12,14H,1-2,7-9H2,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid is a powder that is stored at room temperature . It has a molecular weight of 235.28 .Scientific Research Applications
Stability and Degradation Studies
A study by Barchańska et al. (2019) focused on the degradation processes of nitisinone, a compound related to 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid, under various conditions including pH, temperature, and UV radiation. They discovered that nitisinone's stability increases with pH, and identified two major stable degradation products, providing insights into the compound's behavior and potential risks or benefits in medical applications (Barchańska et al., 2019).
Pharmacological Potential
A review by Rosales-Hernández et al. (2022) highlighted the synthetic approaches and pharmacological activities of guanidinobenzazoles, which are structurally related to 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid. This review suggests the potential therapeutic applications of these compounds, including cytotoxic and antimicrobial activities, through various synthetic modifications and functionalizations (Rosales-Hernández et al., 2022).
Biological Activity and Function
Tjahjono et al. (2022) discussed the discovery and potential of a novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which shares functional similarities with 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid. They explored its COX-2 specificity, toxicity profile, and anti-inflammatory activities, suggesting its promise as a new drug development candidate (Tjahjono et al., 2022).
Safety And Hazards
The safety information for 4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-[2-(oxolan-2-yl)ethylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)10-3-5-11(6-4-10)14-8-7-12-2-1-9-17-12/h3-6,12,14H,1-2,7-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOVIQODSGRVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCNC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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